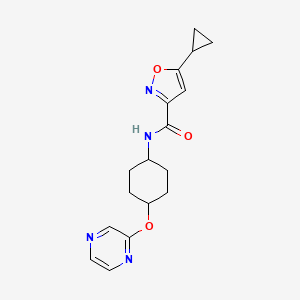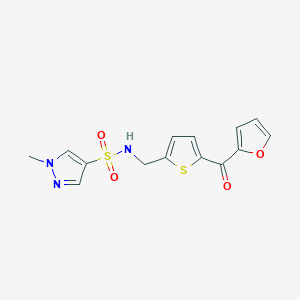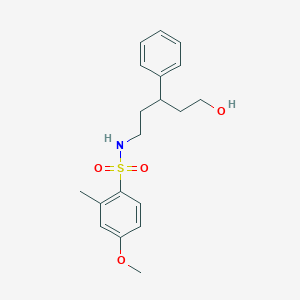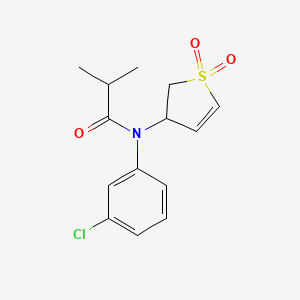![molecular formula C21H26BFO4 B2841709 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester CAS No. 2246850-90-6](/img/structure/B2841709.png)
3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester” is a chemical compound with the linear formula C21H26BFO4 . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters, utilizing a radical approach, has also been reported .Chemical Reactions Analysis
This compound, as a type of pinacol boronic ester, can be involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, which is a type of carbon–carbon bond forming reaction . Another potential reaction is the protodeboronation of alkyl boronic esters, which has been reported to be achievable using a radical approach .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization : The Suzuki-Miyaura coupling polymerization technique is utilized to synthesize π-conjugated polymers with boronic acid (ester) functionalities at both ends, using a palladium catalyst with a high propensity for intramolecular catalyst transfer. This method enables the creation of high-molecular-weight polymers contrary to Flory's principle, demonstrating the unique polycondensation behavior accounted for by the intramolecular transfer of the Pd catalyst. These polymers find applications in the development of materials with specific end-group functionalities for further chemical modifications and interactions (Nojima et al., 2016).
Material Chemistry and Light Emission
Unveiling a New Aspect of Simple Arylboronic Esters Long-Lived Room-Temperature Phosphorescence
: This research reveals that simple arylboronic esters exhibit phosphorescence in the solid state at room temperature with lifetimes on the order of several seconds. This finding is significant because it challenges the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups for efficient generation of a triplet excited state. The study of phenylboronic acid pinacol ester indicated that the molecule undergoes an out-of-plane distortion in the T1 excited state, responsible for its phosphorescence. This discovery opens new avenues for the development of phosphorescent materials without heavy atoms (Shoji et al., 2017).
Organic Synthesis and Functionalization
Cu-catalyzed deoxygenative gem-hydroborylation of aromatic aldehydes and ketones : This work introduces a novel copper-catalyzed deoxygenative gem-hydroborylation of aromatic aldehydes and ketones. This method provides an effective approach for the synthesis of a variety of primary and secondary benzylboronates, showcasing broad functional group tolerance. Such benzylboronic esters are highlighted for their reactivity, making them suitable benzylation reagents. The synthesis approach offers novel and practical methods for preparing benzylboronic esters, crucial for further chemical transformations and syntheses (Wang, Sun, & Liu, 2018).
Mecanismo De Acción
The mechanism of action for this compound in chemical reactions often involves transmetalation, a process where formally nucleophilic organic groups are transferred from boron to a transition metal . In the context of Suzuki–Miyaura coupling, this would involve the transfer of the organic group from boron to palladium .
Direcciones Futuras
The future directions for this compound could involve further development and optimization of its synthesis methods, as well as exploration of its potential applications in various chemical reactions. For example, the protodeboronation of alkyl boronic esters is a relatively underdeveloped area that could be explored further . Additionally, the Suzuki–Miyaura coupling is a widely-used reaction that continues to have significant relevance in organic synthesis .
Propiedades
IUPAC Name |
2-[3-fluoro-5-(2-phenylmethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BFO4/c1-20(2)21(3,4)27-22(26-20)17-12-18(23)14-19(13-17)25-11-10-24-15-16-8-6-5-7-9-16/h5-9,12-14H,10-11,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXXIDMJKKCNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCCOCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2841629.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2841630.png)

![N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2841633.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2841634.png)


![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)

![11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one](/img/structure/B2841645.png)
![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)
![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)

